Product packaging for Solvent Red 125(Cat. No.:CAS No. 12271-00-0)

Solvent Red 125

Cat. No.: B1171941
CAS No.: 12271-00-0
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Description

Solvent Red 125 is a single azo-based solvent dye known for its bluish-red shade and strong solubility in various polar solvents . This red powder exhibits high heat resistance, with stability up to 190°C, making it an excellent candidate for research involving high-temperature processing . It also demonstrates good chemical fastness properties, remaining stable in the presence of water, sodium carbonate, and hydrochloric acid . Researchers value this compound for its application in coloring a wide range of non-polar and polymeric materials. Its primary research applications include use as a colorant for plastics like polystyrene and ABS resin, wood stains and coatings, printing inks, and aluminum foil stamping . The dye is recognized for providing great saturation, coloring strength, and transparency in formulations . When handling, standard laboratory safety practices for fine powders should be observed. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

12271-00-0

Molecular Formula

C10H19KO2

Synonyms

C.I. Solvent Red 125

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Solvent Red 125

Advanced Synthetic Routes to Azo-Metal Complex Chromophores

The core of Solvent Red 125's structure lies in its azo-metal complex chromophore. The formation of this chromophore is a multi-step process involving diazotization, coupling, and metal-ligand complexation.

The synthesis of the organic ligand for this compound begins with a diazotization reaction, a fundamental process in azo dye chemistry. nih.gov This reaction converts a primary aromatic amine into a diazonium salt. numberanalytics.com The mechanism involves the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt. numberanalytics.comrsc.org The primary amine is then protonated and reacts with the nitrous acid to form a nitrosamine, which subsequently rearranges and eliminates water to yield the highly reactive diazonium ion. numberanalytics.com

Following diazotization, a coupling reaction occurs where the diazonium salt acts as an electrophile and reacts with a coupling component rich in electrons, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govglobalresearchonline.net This electrophilic aromatic substitution reaction leads to the formation of the azo compound, which constitutes the chromophoric ligand of the final dye. nih.gov The specific aromatic amine and coupling component used are key to determining the final color and properties of the dye.

This compound is a 1:2 cobalt complex, meaning one cobalt ion is coordinated with two molecules of the azo ligand. researchgate.net The azo ligand, synthesized through diazotization and coupling, acts as a bidentate or tridentate chelating agent, donating electrons from specific atoms to form coordinate bonds with the cobalt(II) ion. core.ac.ukekb.eg The coordination typically involves nitrogen atoms from the azo group and oxygen atoms from hydroxyl or other functional groups on the aromatic rings of the ligand. core.ac.ukajol.info

The formation of the metal complex often results in a significant color change and increased stability of the dye molecule. researchgate.netiiardjournals.org The geometry of the resulting complex, which can be octahedral or square planar depending on the specific ligand and reaction conditions, plays a crucial role in its final properties. core.ac.ukresearchgate.net Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are essential for confirming the coordination and elucidating the structure of the final metal complex dye. core.ac.ukresearchgate.netgrafiati.com

Mechanistic Investigations of Diazotization and Coupling Reactions in this compound Synthesis

Process Optimization and Yield Enhancement Strategies in this compound Production

Optimizing the manufacturing process for this compound is critical for achieving high yields, purity, and cost-effectiveness. Key areas of focus include the choice of synthesis method, the role of catalysts, and the implementation of green chemistry principles.

The synthesis of dyes like this compound can be carried out in either solvent-based or aqueous-phase systems, each with distinct advantages and disadvantages. google.com

Solvent-Based Synthesis: Traditionally, polar organic solvents are used as the reaction medium. google.com This method often leads to products with high color vividness. However, the solubility of the dye in the organic solvent can make product separation challenging and often requires significant energy for solvent recovery, which may not be complete, thus increasing production costs. google.com

Aqueous-Phase Synthesis: Using an aqueous medium, typically with hydrochloric acid, simplifies product separation as the dye often precipitates out and can be collected by filtration. google.com This method is generally lower in cost as it avoids the need for large volumes of organic solvents and their subsequent recovery. However, it can sometimes result in lower product quality and yield compared to the solvent method. google.com

Hybrid Method: A more recent approach combines the benefits of both methods. This involves using a hydrochloric acid solution mixed with a smaller amount of a polar organic solvent that is miscible with water. google.comgoogle.com This hybrid method aims to achieve the high product quality of the solvent method while maintaining the low production cost of the aqueous method. google.com

Synthesis MethodAdvantagesDisadvantages
Solvent-BasedHigh product vividnessDifficult product separation, high solvent recovery cost
Aqueous-PhaseLow cost, easy product separationPotentially lower product quality and yield
Hybrid (Aqueous/Organic)High product vividness, lower production costRequires careful optimization of solvent ratios

Catalysts and reaction conditions are pivotal in controlling the efficiency and outcome of the synthesis. acs.org

Catalysts: In the synthesis of related dyes, non-ionic surface-active catalysts, such as polyoxyethylene nonylphenol ether or fatty alcohol-polyoxyethylene ether, have been employed to improve reaction efficiency. google.comgoogle.com The choice of catalyst can significantly influence reaction rates and product yields.

Reaction Conditions: Key parameters such as temperature, pressure, and pH must be carefully controlled. For instance, diazotization reactions are typically conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. numberanalytics.com The pH of the reaction medium is also critical for the subsequent coupling reaction. numberanalytics.com Optimization of these conditions, often through methods like Box-Behnken design, can lead to significant improvements in yield and product quality. researchgate.net

ParameterTypical Range/ValueSignificance
Temperature (Diazotization)0-5°CEnsures stability of the diazonium salt
pH (Diazotization)< 3Acidic medium required for nitrous acid formation
Reaction Time8-15 hoursEnsures completion of the reaction
Catalyst Concentration0.01-2% of total reaction mediumOptimizes reaction rate and efficiency

The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. royalsocietypublishing.orgkahedu.edu.in Key strategies include:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids is a primary goal. royalsocietypublishing.orgkahedu.edu.inresearchgate.net Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. kahedu.edu.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. kahedu.edu.in The use of alternative energy sources like microwaves or ultrasound can also contribute to greener processes. kahedu.edu.in

Renewable Feedstocks: Utilizing renewable resources instead of petrochemicals as starting materials. kahedu.edu.in

Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents, and the use of recyclable solid catalysts is particularly encouraged. royalsocietypublishing.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Role of Catalysts and Reaction Conditions in Synthetic Efficiency

Purity Assessment and By-product Characterization of Synthesized this compound

The assessment of purity and the characterization of by-products are critical for ensuring the quality and performance of synthesized this compound. As with most commercial dyes, this compound is a technical product and may contain impurities originating from the manufacturing process. lanxess.com A typical purity for this dye is specified as ≥90%. kochcolor.com

Purity Assessment

The analysis of complex organic molecules like metal-complex solvent dyes is predominantly carried out using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for the separation and quantification of the main dye component and its impurities. scribd.com

Key analytical methods include:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for dye analysis. Separation is often achieved on a C18 column with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution. nih.govupce.cz The addition of an ionic modifier such as ammonium (B1175870) acetate (B1210297) to the mobile phase can improve the separation of metal complexes. upce.cz

Detectors: A Diode Array Detector (DAD) or UV-Vis spectrophotometer is used to detect the separated components based on their light absorption in the visible and ultraviolet range. For more detailed analysis, HPLC systems are coupled with Mass Spectrometry (MS). upce.cznih.gov

HPLC-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing metal-complex dyes without breaking the coordination bonds. nih.govupce.cz This allows for the accurate determination of the molecular weight of the main component and the identification of by-products and impurities based on their mass-to-charge ratio. nih.govresearchgate.net

Table 2: Analytical Techniques for Purity Assessment of Solvent Dyes

TechniquePurposeSource(s)
HPLC-DAD/UV-Vis Separation and quantification of dye components and impurities.
HPLC-ESI-MS Molecular weight determination and structural elucidation of impurities. upce.cznih.govupce.cz
Gravimetric Analysis Determination of solubility and concentration in solutions. wordpress.com

By-product and Impurity Characterization

Impurities in the final this compound product can arise from several sources throughout the synthetic pathway.

Unreacted Intermediates: The most common by-products are residual amounts of the precursors used in the ligand synthesis. epa.gov This includes the aromatic amine and the coupling component that did not fully react.

Side-Reaction Products: The diazotization and coupling steps can lead to the formation of undesired side products, such as isomers or related azo compounds, which may also be metallized along with the main ligand. epa.gov

Residual Metal Salts: The metallization process is designed to be highly efficient, but trace amounts of unreacted cobalt salts may persist in the final product as impurities. epa.gov

Residual Solvents: Organic solvents used during synthesis and purification may not be completely removed during manufacturing and can remain in the final powder. europa.eupmda.go.jp

The identification of these impurities is crucial for quality control. Techniques like HPLC-MS are essential for separating these related substances from the main dye and characterizing them. researchgate.net

Table 3: Potential By-products and Impurities in this compound Synthesis

Impurity TypeOriginSource(s)
Unreacted Precursors Incomplete diazotization or coupling reactions. epa.gov
Isomeric Azo Dyes Side reactions during the coupling stage. epa.gov
Residual Cobalt Salts Incomplete metallization reaction. epa.gov
Residual Organic Solvents Remnants from the synthesis and purification steps. pmda.go.jp

Spectroscopic and Advanced Analytical Characterization of Solvent Red 125

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique "fingerprint" of the compound can be obtained. Research has confirmed that different samples of dyes with the same Colour Index Generic Name (CIGN), such as Solvent Red 125, exhibit very similar infrared spectra, indicating a consistent chemical constitution. wordpress.com This consistency is vital for quality control in industrial applications.

Table 1: Expected FTIR Functional Group Regions for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
N=N (Azo)1450-1400Stretching (often weak)
C=C (Aromatic)1600-1450Ring Stretching
C-N1350-1000Stretching

Note: This table is a generalized representation. Actual peak positions can vary based on the specific molecular environment.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different types of molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. Digital Raman spectral libraries are available that include this compound, with spectra typically collected using excitation lasers at 1064 nm or 532 nm over a spectral range of 100-4000 cm⁻¹. raman-spectra.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used to obtain structural information from molecules at very low concentrations. While specific SERS studies on this compound are not widely published, the technique holds significant potential for elucidating its detailed molecular structure and for trace detection in various matrices.

Fourier Transform Infrared (FTIR) Spectroscopic Fingerprinting of this compound Functional Groups

Electronic Spectroscopy for Molecular Structure and Photophysical Properties

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are employed to investigate the electronic transitions within the this compound molecule, providing insights into its color, chromophore system, and photophysical behavior.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals information about the electronic transitions within the molecule's chromophore, the part of the molecule responsible for its color. For this compound, a monoazo dye, the chromophore is the azo group (-N=N-) in conjunction with the aromatic systems to which it is attached.

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the dye's chemical structure. While specific λmax values for this compound in various solvents are not consistently reported across public sources, it is known to produce a red color, indicating strong absorption in the green region of the visible spectrum (approximately 495-570 nm).

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. This technique can provide information about the electronic structure of the excited state and the environmental factors that affect it. Some solvent dyes, like certain yellow dyes, are noted for their fluorescent properties. ir-spectra.com While this compound is not primarily classified as a fluorescent dye, it may exhibit some emissive properties that could be characterized by fluorescence spectroscopy.

An Excitation-Emission Matrix (EEM) is a three-dimensional plot of excitation wavelength, emission wavelength, and fluorescence intensity. This comprehensive analysis can help to distinguish between different fluorescent components in a mixture and to study their interactions. The application of EEM to systems containing this compound could reveal detailed information about its photophysical behavior and its interactions with other components in a formulation.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is due to the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules. The study of solvatochromic effects on the electronic spectra of this compound is crucial for understanding its behavior in different solvent-based applications, such as inks and coatings.

The choice of solvent can significantly impact the solubility and the resulting color of the dye. wordpress.com For instance, the color of a dye can be influenced by the solvent's polarity, hydrogen bonding capability, and refractive index. A range of solvents, including acetone, ethyl acetate (B1210297), ethanol, isopropanol, and propylene (B89431) glycol monomethyl ether, have been used to test the properties of similar dyes. wordpress.com In some applications, specific solvent systems like a mixture of ortho-bromonitrobenzene and ortho-chloronitrobenzene have been employed with dyes, where the solvent itself is a critical component of the system's function. google.com

Table 2: Common Solvents for Testing Dye Properties wordpress.com

SolventPolarity (Dielectric Constant at 20°C)
Acetone20.7
Ethyl Acetate6.02
Ethanol24.55
Isopropanol19.92
Propylene Glycol Monomethyl EtherNot readily available

Note: The dielectric constant is a measure of solvent polarity. Higher values indicate greater polarity.

The interactions between this compound and the surrounding solvent molecules can lead to shifts in its UV-Vis absorption spectrum. These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the dye and the solvent. A detailed investigation of these solvatochromic shifts would provide valuable data on the intermolecular forces at play and help in optimizing the performance of this compound in specific applications.

Fluorescence Spectroscopy and Excitation-Emission Matrix (EEM) Analysis of this compound Systems

Chromatographic Techniques for Separation and Quantification of this compound

Chromatography is a fundamental technique for separating the components of a mixture. turito.com For this compound, various chromatographic methods are employed to isolate it from other substances and to determine its concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. wjpmr.com The development and validation of an HPLC method are critical to ensure accurate and reliable results for the analysis of this compound. thermofisher.comthermofisher.com The process involves several key steps, including understanding the physicochemical properties of the molecule, selecting appropriate chromatographic conditions, and validating the method's performance. wjpmr.com

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. thermofisher.comthermofisher.com According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing parameters such as linearity, precision, accuracy, and specificity. nih.govacs.orgfarmaciajournal.com Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. nih.gov Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the measurements to the true value. acs.org Specificity is the ability to assess the analyte unequivocally in the presence of other components. farmaciajournal.com

A typical HPLC method development and validation process includes:

Method Scouting: Screening various columns and mobile phase conditions to find the best combination for separation. thermofisher.com

Method Optimization: Fine-tuning the separation conditions to achieve the best resolution, speed, and reproducibility. thermofisher.com

Robustness Testing: Evaluating the impact of small but deliberate variations in method parameters. thermofisher.com

Method Validation: A formal process to verify that the method is fit for its intended application. thermofisher.com

For instance, a validated HPLC method for a similar compound involved a C18 column and a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate buffer, with UV detection at a specific wavelength. nih.gov The method demonstrated good linearity over a defined concentration range. nih.gov

The choice of mobile phase and column is critical for achieving good separation in HPLC. phenomenex.com Mobile phase composition, including the type of organic solvent, the use of buffers, and pH, significantly influences the retention and resolution of analytes. phenomenex.com Column selectivity, which is the ability of the stationary phase to differentiate between analytes, has the most significant impact on resolution. sigmaaldrich.comvscht.cz

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC, a common mode for analyzing dyes, typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. elementlabsolutions.com The polarity of the mobile phase is adjusted by changing the ratio of these solvents to control the retention of the analyte. elementlabsolutions.com For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial for achieving sharp, symmetrical peaks. wjpmr.comphenomenex.com Gradient elution, where the composition of the mobile phase is changed during the run, is often used to separate complex mixtures with a wide range of polarities. lmaleidykla.lt

Column Selectivity: While C18 columns are a common starting point, other stationary phases may provide better selectivity for specific applications. sigmaaldrich.com The choice of stationary phase depends on the physicochemical properties of the analyte. wjpmr.com Factors influencing column selectivity include the type of bonded phase, the underlying silica (B1680970), and the carbon load. hplc.eu For example, different reversed-phase columns can offer varying selectivity for peptides based on these characteristics. hplc.eu

Table 1: Key Parameters in HPLC Method Development

Parameter Description Impact on Separation
Mobile Phase The solvent that moves the sample through the column. Affects retention time and resolution.
Stationary Phase The material inside the column that interacts with the sample. Determines the primary mode of separation.
Flow Rate The speed at which the mobile phase passes through the column. Influences analysis time and resolution.
Temperature The temperature of the column during separation. Can affect retention time and selectivity.

| Detection Wavelength | The wavelength at which the analyte is detected. | Crucial for sensitivity and specificity. |

Following separation by HPLC, various detectors can be used for the identification and quantification of this compound.

UV Detection: An ultraviolet (UV) detector is a common and robust detector used in HPLC. epa.gov It measures the absorbance of the eluting compounds at a specific wavelength. For colored compounds like this compound, detection is typically performed in the visible wavelength range. lmaleidykla.lt

Mass Spectrometry (MS) Coupling: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of sensitivity and selectivity. nih.gov The mass spectrometer measures the mass-to-charge ratio of ionized molecules, allowing for their identification.

LC-MS: This technique combines the separation power of HPLC with the detection capabilities of MS. epa.gov

LC-MS/MS: Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions. nih.gov This is particularly useful for identifying compounds in complex matrices. nih.gov Multiple reaction monitoring (MRM) is a targeted MS/MS technique that offers high sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net

LCMS-QTOF: A quadrupole time-of-flight (QTOF) mass spectrometer provides high-resolution mass data, enabling the accurate determination of the elemental composition of unknown compounds. scirp.org This is valuable for identifying unknown degradation products or impurities. scirp.org The high organic solvent content in mobile phases like those used in HILIC can enhance the signal response in the MS source. mac-mod.com

Table 2: Comparison of HPLC Detection Modalities

Detector Principle Advantages Applications
UV/Vis Measures absorbance of light Robust, relatively inexpensive Routine quantitative analysis
MS Measures mass-to-charge ratio High sensitivity and selectivity Compound identification and quantification
MS/MS Fragments ions for further analysis Very high specificity, structural information Trace analysis, complex matrices

| QTOF-MS | High-resolution mass analysis | Accurate mass measurement, elemental composition | Identification of unknowns |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for identifying its degradation products. mdpi.com The degradation of dyes can occur through various environmental or industrial processes, leading to the formation of smaller, more volatile molecules that can be analyzed by GC-MS. mdpi.comnih.gov

The process involves separating the degradation products in the gas chromatograph followed by their detection and identification by the mass spectrometer. The resulting mass spectra provide a "fingerprint" of each compound, which can be compared to spectral libraries for identification. For example, in the study of malachite green degradation, GC-MS was used to identify several intermediate products. mdpi.com Similarly, Pyrolysis-GC-MS can be used to characterize the degradation products of polymers. nih.gov

Thin-layer chromatography (TLC) and paper chromatography are simple, rapid, and cost-effective techniques for the qualitative analysis of substances like dyes. analyticaltoxicology.comtsfx.edu.au

Thin-Layer Chromatography (TLC): TLC involves spotting a sample onto a thin layer of adsorbent material, such as silica gel, coated on a plate. annamalaiuniversity.ac.in The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action. annamalaiuniversity.ac.in Different compounds in the sample travel at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in their separation. pressbooks.pub TLC is widely used for checking the purity of compounds and monitoring the progress of chemical reactions. analyticaltoxicology.comsigmaaldrich.com High-performance TLC (HPTLC) offers improved resolution and the potential for quantitative analysis. medcraveonline.com

Paper Chromatography: Paper chromatography is a similar technique where the stationary phase is a strip of chromatography paper. tsfx.edu.aulibretexts.org The principle of separation is based on the partitioning of the components of a mixture between the stationary phase (water absorbed in the paper) and the mobile phase. hawachfilterpaper.com It is a very simple method for the qualitative analysis of colored compounds like inks and dyes. tsfx.edu.autsfx.edu.au The separated components are identified by their Rf values, which is the ratio of the distance traveled by the component to the distance traveled by the solvent front. libretexts.org

Mobile Phase Optimization and Column Selectivity for this compound Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Degradation Product Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules. rsc.org It provides information about the arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei. libretexts.org

For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary for a complete structural assignment.

¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule and their connectivity.

¹³C NMR: Provides information about the carbon skeleton of the molecule. rsc.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei, allowing for the piecing together of the molecular structure. rsc.org

The process of structure determination by NMR typically involves:

Preparation of a suitable sample in a deuterated solvent. libretexts.org

Acquisition of a series of 1D and 2D NMR spectra. uzh.ch

Assignment of the chemical shifts of all relevant nuclei (e.g., ¹H, ¹³C). acs.org

Analysis of coupling constants and cross-peaks in 2D spectra to determine the connectivity and spatial relationships between atoms. uzh.chfrontiersin.org

The data obtained from NMR spectroscopy, often in conjunction with mass spectrometry data, allows for the unambiguous confirmation of the chemical structure of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound

For a compound like this compound, which is supplied as a crystalline powder, XRD analysis can provide invaluable insights into its solid-state properties. The analysis can be performed using two primary methods: Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): This technique offers the most detailed structural information, including exact bond lengths, bond angles, and the conformation of the molecule. measurlabs.com To perform SC-XRD, a single, high-quality crystal of the compound (typically with dimensions of at least 0.1 mm) is required. measurlabs.com The analysis would unambiguously determine the crystal system, space group, and unit cell dimensions of this compound.

Powder X-ray Diffraction (PXRD): PXRD is used on a polycrystalline powder and provides a characteristic fingerprint of the crystalline solid. nih.gov While it does not yield the atomic-level detail of SC-XRD, it is crucial for identifying crystalline phases, determining the degree of crystallinity versus amorphous content, and quantifying different crystalline forms (polymorphs) in a mixture. measurlabs.comnih.gov For industrial applications, PXRD can ensure batch-to-batch consistency of the crystalline form of the dye.

Detailed Research Findings

A comprehensive search of scientific literature and crystallographic databases did not yield specific, publicly available X-ray diffraction data for this compound. The crystal structure has not been deposited in major databases, and no published studies appear to present its detailed crystallographic parameters.

However, the analysis of structurally related organic dyes and metal-organic complexes demonstrates the type of data that XRD provides. mdpi.comiucr.org Such an analysis for this compound would reveal its crystal system (e.g., monoclinic, orthorhombic), the symmetry of its arrangement in the crystal lattice (space group), and the dimensions of the fundamental repeating unit of the crystal (unit cell parameters). mdpi.commaterialsproject.org

The table below is a representative example illustrating the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of a crystalline organic compound. Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Crystallographic Parameter Illustrative Data for a Crystalline Dye
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.12 Åb = 5.54 Åc = 18.25 Åα = 90°β = 98.50°γ = 90°
Volume (V) 1011.5 ų
Molecules per unit cell (Z) 4
Calculated density (ρ) 1.45 g/cm³
Radiation type MoKα (λ = 0.71073 Å)
Temperature 293 K
Reflections collected 9850
Unique reflections 2310
Final R-factor (R₁) 0.045

This type of detailed structural information is critical for understanding the physicochemical properties of a dye, such as its stability, solubility, and color in the solid state, and serves as a benchmark for quality control in its manufacturing. nih.gov

Theoretical and Computational Chemistry Studies of Solvent Red 125

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived. For azo dyes, these calculations are crucial for understanding their color, stability, and interaction with other molecules. nih.gov

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the geometric and electronic properties of molecules. mdpi.comresearchgate.net In a typical DFT study of an azo dye, the primary step is geometry optimization, which finds the lowest energy three-dimensional structure of the molecule. nih.gov Functionals like B3LYP and CAM-B3LYP are commonly employed for this purpose, often with basis sets such as 6-31G(d) or 6-311++G(d,p). researchgate.netnih.govchalcogen.ro

Once the geometry is optimized, a wealth of information can be calculated. DFT studies on various azo dyes have been used to determine:

Geometrical Parameters : Bond lengths, bond angles, and dihedral angles that define the molecular shape. For instance, studies on thiazole (B1198619) azo dyes have shown that donor and acceptor groups are often not coplanar with the central azo spacer. mdpi.com

Electronic Properties : Dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding a dye's interaction with electric fields and its potential in nonlinear optical (NLO) applications. mdpi.com

Reactivity Descriptors : Based on the energies of the molecular orbitals, DFT can be used to calculate global reactivity descriptors that predict the chemical behavior of the dye. acs.org

Vibrational Frequencies : These calculations predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

The effect of different chemical substituents on the dye's properties can be systematically studied. For example, adding electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the color and reactivity of the dye. nih.gov

Table 1: Representative DFT-Calculated Properties for a Generic Azo Dye.
PropertyCalculated ValueSignificance
Total Electronic Energy (E)-1500 to -2500 a.u.Indicates the stability of the molecule.
Dipole Moment (μ)2 to 10 DebyeRelates to the molecule's overall polarity and solubility.
N=N Bond Length~1.25 ÅCharacteristic of the central azo chromophore.
Torsion Angle (C-N=N-C)~180° (trans)Determines the overall planarity and conjugation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For a single molecule like an azo dye, the HOMO and LUMO are key to understanding its electronic transitions and reactivity. nih.gov

HOMO : This orbital acts as the electron donor. In many azo dyes, the HOMO is distributed across the π-conjugated system, often concentrated on the electron-donating part of the molecule. mdpi.comchalcogen.ro

LUMO : This orbital acts as the electron acceptor. The LUMO is typically localized on the electron-accepting portions of the dye molecule. mdpi.comchalcogen.ro

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A smaller energy gap generally implies that the molecule is more easily excitable (i.e., absorbs light at longer wavelengths) and is more chemically reactive. researchgate.netnih.gov The HOMO-LUMO gap is directly related to the color of the dye; a smaller gap shifts the absorption towards the red end of the spectrum (a bathochromic shift).

FMO analysis is a standard part of most DFT studies on dyes. For instance, in a study on thiazole azo dyes, FMO analysis showed that the HOMO orbitals were spread over the donor moiety and the thiazole rings, while the LUMOs were dictated by the nature of the acceptor groups. mdpi.com This distribution confirms the intramolecular charge transfer (ICT) character of the electronic transition, which is fundamental to the function of many dyes.

Table 2: Typical FMO Data for Donor-π-Acceptor Azo Dyes.
ParameterTypical Energy (eV)Interpretation
EHOMO-5.0 to -6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-2.0 to -3.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)2.0 to 4.0 eVCorrelates with the color and reactivity of the dye; smaller gap means longer wavelength absorption.

Density Functional Theory (DFT) Studies of Solvent Red 125

Molecular Dynamics Simulations of this compound in Various Solvent Environments

While quantum mechanics is excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with a solvent. MD simulations model a system containing the dye molecule surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, acetone). researchgate.net

In a typical MD simulation of an azo dye, the following aspects are investigated:

Solvation Structure : MD can reveal how solvent molecules arrange themselves around the dye. Radial distribution functions (RDFs) are calculated to show the probability of finding a solvent atom at a certain distance from a dye atom. mdpi.com This is crucial for understanding hydrogen bonding and other specific solute-solvent interactions.

Conformational Dynamics : The dye molecule is not static but can flex and rotate. MD simulations track these conformational changes over time, which can influence the dye's properties. For some azo dyes, the planarity can change depending on the solvent polarity. nih.gov

Transport Properties : The simulation can be used to calculate the diffusion coefficient of the dye in a particular solvent.

Thermodynamic Properties : By analyzing the interactions between the dye and the solvent, MD simulations can compute thermodynamic quantities like the adsorption energy of the dye onto a surface. For example, a study on the adsorption of an azo dye on a graphene nanosheet used MD to show that π-π stacking interactions were key for efficient adsorption.

MD simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world application, such as in a dye solution or at a dye-substrate interface. researchgate.net

Predictive Modeling of this compound Spectroscopic Properties and Solvatochromism

A key characteristic of many dyes is solvatochromism—the change in color (and thus absorption/emission spectra) when the dye is dissolved in different solvents. nih.gov This phenomenon arises from the differential stabilization of the dye's ground and excited states by the solvent. Predictive modeling aims to calculate these spectroscopic properties and their solvent dependence.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govcore.ac.uk It calculates the energies of electronic transitions from the ground state to various excited states. To model solvatochromism, solvent effects are incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). mdpi.com In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. q-chem.com

TD-DFT calculations combined with PCM can predict:

Maximum Absorption Wavelength (λmax) : The wavelength corresponding to the lowest-energy strong electronic transition (often the HOMO→LUMO transition). mdpi.com

Oscillator Strength (f) : A measure of the intensity of an electronic transition.

Solvatochromic Shifts : By performing calculations in different implicit solvents (e.g., simulating CCl4, CHCl3, DMSO), the red or blue shift in λmax can be predicted and compared to experimental data. mdpi.com For many azo dyes, a red shift is observed as solvent polarity increases, a phenomenon known as positive solvatochromism. nih.gov

Machine Learning (ML) models have also emerged as a powerful tool for predicting dye properties. aip.orgresearchgate.netnih.gov These models are trained on large datasets of known dyes and their experimental properties. By learning the relationship between molecular structure (represented by molecular descriptors or fingerprints) and a property like λmax, a trained ML model can rapidly predict the properties of new, unmeasured dyes. researchgate.net

Table 3: Example of TD-DFT Predicted λmax (nm) for a Generic Azo Dye in Different Solvents.
SolventDielectric Constant (ε)Predicted λmax (nm)
Carbon Tetrachloride (CCl4)2.2580
Chloroform (CHCl3)4.8595
Dimethyl Sulfoxide (DMSO)47.2610

Performance Characteristics and Application Specific Research of Solvent Red 125 in Materials Science

Colorimetric Properties and Color Space Analysis (Lab, ΔE, K/S)*

The color of a dye is scientifically quantified using colorimetric data, which provides a more precise description than subjective terms. This is achieved through systems like the CIELAB color space (L, a, b*), which defines color in a three-dimensional space. mdpi.com

L * represents lightness, ranging from 0 (black) to 100 (white).

a * indicates the position between red (positive values) and green (negative values).

b * indicates the position between yellow (positive values) and blue (negative values).

The total color difference, ΔE (Delta E) , is a metric that quantifies the difference between two colors. A higher ΔE value signifies a more significant color difference. mdpi.com

The color strength (K/S) is another crucial parameter, calculated from the reflectance values of a dyed material using the Kubelka-Munk equation. acs.org It relates the absorption (K) and scattering (S) coefficients, where a higher K/S value generally indicates a greater color intensity or dye uptake on the substrate. acs.org

While specific L, a, b*, and ΔE values for Solvent Red 125 are highly dependent on the substrate, concentration, and processing conditions, its shade is consistently described as a bluish or mid-shade red. pylamdyes.comcolorbloomdyes.com Research on other disperse dyes demonstrates that dyeing parameters such as temperature, time, and pH significantly influence the final K/S values and color coordinates on a given material. acs.org For instance, in polyester (B1180765) dyeing, K/S values tend to increase with higher dyeing temperatures, indicating better dye absorption. acs.org

Stability and Fastness Properties in Polymeric and Non-Polymeric Matrices

The durability of a colorant in its end-use application is determined by its fastness properties, which measure its resistance to various environmental and chemical factors.

Lightfastness measures the resistance of a dye to fading or changing color upon exposure to light. It is commonly rated on a scale from 1 (very poor) to 8 (outstanding). scribd.com this compound generally exhibits good lightfastness, making it suitable for applications where long-term color stability is required. solarorganics.inspectratech.bizscolorant.com However, ratings can vary depending on the specific polymer system and testing standard used. pylamdyes.comregalteks.comcolorbloomdyes.com For example, some sources rate its lightfastness as 5-6 or 7 on the Blue Scale, while others classify it as "fair" according to AATCC standards. pylamdyes.comregalteks.comcolorbloomdyes.com Its chemical stability contributes to the long life of final products, such as red car taillights that must resist sunlight without significant color loss. lanxess.comlanxess.com

Reported Lightfastness of this compound
RatingStandard/ScaleSource
7(Not Specified, likely 1-8 scale) regalteks.com
5-6(Not Specified, likely 1-8 scale) colorbloomdyes.com
FairAATCC pylamdyes.com
GeneralISO worlddyevariety.comchemicalbook.com

Thermal stability is a critical parameter for dyes used in high-temperature processing of materials like engineering plastics. lanxess.comprimachemicals.com this compound is characterized by good to high heat resistance, allowing it to withstand the temperatures required for processes like injection molding and extrusion without significant degradation. colorbloomdyes.comspectratech.bizlanxess.comprimachemicals.com During the processing of polymers such as polycarbonate, dyes may need to endure temperatures exceeding 350°C for short periods. lanxess.comlanxess.com The reported heat resistance for this compound varies, with minimum stable temperatures cited between 180°C and 220°C. regalteks.comcolorbloomdyes.comworlddyevariety.com

Reported Heat Resistance of this compound
Heat Resistance (°C)Source
>180°C colorbloomdyes.com
190°C (min) regalteks.comworlddyevariety.comchemicalbook.com
220°C (min) colorbloomdyes.com

Solvent resistance refers to the ability of a dye to resist bleeding or leaching when in contact with solvents. This property is closely tied to the dye's solubility. This compound is characterized by its excellent solubility in a range of polar organic solvents, which is a key feature for its application in solvent-based inks, coatings, and lacquers. pylamdyes.comsolarorganics.insensientindustrial.com

Migration fastness is the resistance of the dye to move from the dyed material into an adjacent material upon contact. This compound is reported to have good resistance to migration. sensientindustrial.com For solvent dyes in general, migration resistance is often rated on a scale of 1 to 5, with typical ratings being in the 3-4 or 4-5 range. sunnychemical.com However, it is recommended that migration be tested for each specific application, particularly when there may be contact with materials containing organic solvents. lanxess.comlanxess.com

Solubility of this compound in Various Solvents
SolventSolubility (g/L, typical)Source
Ethanol~300 pylamdyes.com
Ethoxypropanol~700 pylamdyes.com
Methyl Ethyl Ketone (MEK)~900 pylamdyes.com
Methyl Isobutyl Ketone (MIBK)~600 pylamdyes.com
Acetone~300 pylamdyes.com
Methanol~25 pylamdyes.com
Isopropanol&lt;10 pylamdyes.com
Butyl Acetate (B1210297)&lt;10 pylamdyes.com

The ability of a dye to withstand exposure to water, acids, and alkalis without changing color is essential for many applications. This compound is insoluble in water, which is an important property for items like consumer goods, as it prevents the dye from bleeding. colorbloomdyes.comlanxess.comlanxess.com Its stability in acidic and alkaline solutions is also rated favorably. colorbloomdyes.comsolarorganics.in Standard tests, often rated on a 1-5 scale, show good to excellent resistance to dilute acid and alkali solutions. colorbloomdyes.com

Fastness Properties of this compound in Aqueous and Chemical Media
PropertyRating/ObservationSource
Water FastnessInsoluble, Good, No Change colorbloomdyes.comworlddyevariety.comchemicalbook.com
Acid Resistance (5% HCl)4 (on 1-5 scale), Well colorbloomdyes.comworlddyevariety.comchemicalbook.com
Alkali Resistance (5% Na₂CO₃)5 (on 1-5 scale), Well colorbloomdyes.comworlddyevariety.comchemicalbook.com

Solvent Resistance and Migration Fastness of this compound in Polymer Systems

Material Compatibility and Dispersibility Studies of this compound

This compound demonstrates very good compatibility with a wide variety of resins and polymers, a key factor for its broad utility. colorbloomdyes.comsolarorganics.in It is suitable for coloring amorphous thermoplastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), polymethyl methacrylate (B99206) (PMMA), and styrene-acrylonitrile (SAN), among others. lanxess.comlanxess.comsunnychemical.com Its compatibility extends to binder systems used in coatings and inks, including nitrocellulose, vinyl, shellac, and epoxy resins. sensientindustrial.com

The dye's effectiveness relies on its ability to dissolve completely in the polymer melt during processing, which leads to a uniform, transparent coloration. lanxess.comnovisindustrialcoloration.com This high solubility in hot engineering plastics ensures maximum color yield and reproducibility. lanxess.com For solvent-based systems like wood stains and printing inks, its excellent solubility in alcohols, ketones, and esters allows for easy incorporation without the need for complex dispersion equipment. pylamdyes.comphiloden.com The dye is typically added directly to the plastic material before molding or pre-plasticizing and stirred thoroughly to ensure even distribution. sunnychemical.com

Interactions with Various Resins and Polymers (e.g., PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PA6, PET)

This compound, a metal-complex solvent dye, exhibits broad compatibility with a range of resins and polymers, making it a versatile colorant in the plastics industry. colorbloomdyes.com Its solubility in these materials is a critical factor for achieving uniform coloration without issues like blooming or migration. Research and industrial applications have demonstrated its suitability for coloring various amorphous thermoplastics. lanxess.com

The interaction of this compound with specific polymers is detailed below:

Polystyrene (PS) and High-Impact Polystyrene (HIPS): this compound is widely used in PS and HIPS applications. pigment-dye.comprecisechem.com Its good solubility in these polymers ensures a transparent and vibrant red coloration.

Acrylonitrile Butadiene Styrene (ABS): This engineering plastic is frequently colored with this compound. pigment-dye.comprecisechem.com The dye's stability at the processing temperatures of ABS is a key advantage.

Polycarbonate (PC): this compound is suitable for coloring PC, an engineering plastic known for its high-temperature processing requirements. lanxess.compigment-dye.comprecisechem.com The dye must withstand temperatures that can exceed 350°C during extrusion and injection molding of PC. lanxess.com

Rigid Polyvinyl Chloride (RPVC): this compound shows good compatibility with RPVC. pigment-dye.com

Polymethyl Methacrylate (PMMA): This polymer, often used for its transparency, can be effectively colored with this compound. lanxess.compigment-dye.com The dye's ability to dissolve completely results in a clear, brilliant red shade.

Styrene-Acrylonitrile (SAN) and Acrylonitrile Styrene (AS): this compound is applicable for coloring SAN and AS resins. pigment-dye.com

Polyamide 6 (PA6): While some sources indicate its use in PA6, specific performance can vary. pigment-dye.comprecisechem.com For demanding applications involving polyamides, specialized dyes with high heat stability, such as Macrolex® Orange HT, are sometimes recommended. lanxess.com

Polyethylene Terephthalate (PET): this compound is used in PET applications, including fibers and bottles. pigment-dye.comprecisechem.com Its performance is crucial for achieving consistent and durable coloration in these products.

The compatibility and performance of this compound in various polymers can be summarized in the following table:

Table 1: Compatibility of this compound with Various Polymers

Polymer Compatibility/Suitability Key Considerations
Polystyrene (PS) High Good solubility and transparency. pigment-dye.comprecisechem.com
High-Impact Polystyrene (HIPS) High Widely used for coloration. pigment-dye.comprecisechem.com
Acrylonitrile Butadiene Styrene (ABS) High Good thermal stability for processing. pigment-dye.comprecisechem.com
Polycarbonate (PC) High Withstands high processing temperatures. lanxess.compigment-dye.comprecisechem.com
Rigid Polyvinyl Chloride (RPVC) Good Suitable for providing coloration. pigment-dye.com
Polymethyl Methacrylate (PMMA) High Excellent for transparent applications. lanxess.compigment-dye.com
Styrene-Acrylonitrile (SAN) / Acrylonitrile Styrene (AS) Good Effective for coloring these copolymers. pigment-dye.com
Polyamide 6 (PA6) Moderate Use may be application-dependent; specialized dyes may be preferred for high-stress conditions. lanxess.compigment-dye.comprecisechem.com

It is important to note that the processing conditions and the presence of other additives can influence the final performance of this compound in any given polymer system. astisensor.com

Dispersion Behavior in Liquid Formulations (e.g., inks, lacquers, coatings, adhesives)

This compound is noted for its excellent solubility in a variety of polar organic solvents, which is a primary factor in its successful application in liquid formulations. pylamdyes.comsensientindustrial.com This high solubility facilitates a molecular-level dispersion, leading to transparent and brilliant colorations without the presence of particulates that can affect the quality of the final product.

The dispersion behavior is influenced by the solvent system and the resin binder. Common solvents in which this compound exhibits good solubility include alcohols (like ethanol), ketones (like MEK), and glycol ethers. spectratech.biz This allows for its incorporation into a wide array of liquid systems.

Inks: In printing inks, the dye's ability to dissolve completely is crucial for preventing nozzle clogging in inkjet applications and ensuring uniform color laydown in flexographic and gravure printing. spectratech.biz

Lacquers and Coatings: For lacquers and other coatings, the excellent solubility of this compound ensures a transparent finish, which is highly desirable for applications like wood stains and automotive clear coats. colorbloomdyes.comsiaabrasives.com The dye's stability within the formulation prevents precipitation over time, ensuring a long shelf-life for the liquid product. spectratech.biz

Adhesives: In transparent adhesives, this compound can be used to provide coloration without compromising the adhesive's clarity or performance. pylamdyes.com

The quality of the dispersion is also dependent on the manufacturing process of the dye itself. High-purity grades of the dye with low insoluble content are preferred to ensure optimal performance in demanding liquid applications. sensientindustrial.com

Advanced Industrial Applications and Performance Enhancement

Pigment-Solvent Red 125 Interactions in Printing Ink Formulations (Flexographic, Gravure, Inkjet)

In the realm of printing inks, this compound is a valuable colorant, particularly for solvent-based flexographic and gravure inks. spectratech.bizjacsdirectory.com Its primary role is as a soluble dye, which imparts a transparent, brilliant red color. This is distinct from pigments, which are insoluble particles dispersed in the ink vehicle.

The interaction between this compound and pigments in an ink formulation is generally synergistic. The dye can be used to shade or tone pigmented inks, providing a depth of color that might be difficult to achieve with pigments alone. For instance, in flexographic and gravure printing, where a wide color gamut is often required, this compound can be blended with other dyes and pigments to create custom shades. spectratech.biz

For inkjet inks, the high solubility and purity of this compound are paramount to prevent the clogging of fine printhead nozzles. spectratech.biz While less common, research into novel inkjet inks has explored the use of supramolecular structures formed by complementary polymers, which could potentially reduce the reliance on traditional dyes and pigments. researchgate.net

The performance of any ink is heavily dependent on the binder and solvent system. Binders are crucial for pigment stabilization and adhesion to the substrate, while solvents control viscosity and drying speed. google.comkwalitylabels.com The compatibility of this compound with a wide range of resins (binders) and solvents used in the printing industry contributes to its versatility. colorbloomdyes.comspectratech.biz

Performance in High-Grade Coatings (Automotive, Appliance, Wood Stains, Lacquers)

This compound is utilized in a variety of high-grade coatings where color vibrancy, transparency, and durability are essential. colorbloomdyes.com

Automotive Coatings: In automotive finishes, particularly in clear coats and candy-apple red finishes, this compound can provide a deep, transparent red color. Its good light and heat stability are important for withstanding environmental exposure. colorbloomdyes.com

Appliance Coatings: For appliance coatings, the dye offers a durable and aesthetically pleasing color. colorbloomdyes.com

Wood Stains and Lacquers: A significant application for this compound is in wood stains and lacquers. colorbloomdyes.comspectratech.bizsiaabrasives.com Its ability to dissolve completely in the solvent base allows it to penetrate the wood grain without obscuring it, enhancing the natural beauty of the wood with a transparent red hue. It is compatible with various binder systems used in wood coatings, such as nitrocellulose, vinyl, and shellac. sensientindustrial.com

General Lacquers: In various lacquers, the dye provides strong, transparent coloration. pylamdyes.com

Utilization in Specialized Materials (Vacuum Plating, Aluminum Foils, Glass, Precious Stones)

The application of this compound extends to several specialized materials where a transparent and heat-stable colorant is required.

Vacuum Plating: In vacuum metallization processes, a thin layer of metal is deposited onto a substrate. A subsequent transparent lacquer colored with a dye like this compound can be applied to create a colored metallic effect. colorbloomdyes.com

Aluminum Foils: this compound is used for coloring aluminum foils, often in conjunction with a binder to ensure adhesion and durability. colorbloomdyes.comspectratech.biz This is common in decorative packaging and hot stamping foils. pylamdyes.com

Glass and Precious Stones: The dye can be used to color glass and precious stones. colorbloomdyes.comsatisloh.com This is typically achieved by incorporating the dye into a coating or lacquer that is then applied to the surface of the material. The transparency of the dye is essential for these applications.

Research into Novel Applications and Functional Material Development

While this compound is a well-established dye, research continues to explore its potential in new applications and in the development of functional materials. The development of functional materials often focuses on creating materials with specific, tailored properties. rsc.orgmdpi.com

Research in polymer science is constantly seeking to develop new polymers and blends with enhanced properties. chinesechemsoc.org The compatibility of dyes like this compound with these new materials would need to be evaluated.

In the field of coatings, research is ongoing to develop more environmentally friendly and higher-performing systems. elementis.com The role of colorants within these new systems is an area of active development.

Furthermore, the broader field of materials science is investigating the use of functional materials for applications such as sensing and water purification. rsc.org While not a direct application of this compound, the principles of molecular interaction and material design are relevant to the ongoing development of advanced materials.

Environmental Fate and Degradation Mechanisms of Solvent Red 125 in Abiotic Systems

Photolytic Degradation Pathways and Kinetics under Simulated Environmental Conditions

Photolytic degradation involves the breakdown of chemical compounds by light. pharmaguideline.com The rate and pathway of this degradation for dyes like Solvent Red 125 are influenced by several factors, including the type of light, pH, and the surrounding environmental matrix. mdpi.com

Studies on various dyes show that photolysis is often a slow process in the absence of a photocatalyst. brazilianjournals.com.br For instance, the photostability of doxazosin (B1670899) was tested under UV and simulated solar light, revealing it to be a photolabile compound. mdpi.com The degradation rate was observed to be higher under UV radiation. mdpi.com The pH of the solution also plays a crucial role; a basic pH can promote the decomposition of some compounds. mdpi.com

The presence of dissolved organic matter and certain ions in natural waters can also affect photodegradation rates. For example, the photodegradation of doxazosin is promoted by the presence of ions like Cl⁻, NO₃⁻, and SO₄²⁻, as well as organic matter. mdpi.com The quantum yield, which measures the efficiency of a compound's breakdown upon light absorption, is a key parameter in determining the direct photolysis rate. researchgate.net

Table 1: Factors Influencing Photolytic Degradation

Factor Influence on Degradation Reference
Light Source UV radiation can lead to more significant degradation compared to simulated solar light. mdpi.com
pH Basic pH can accelerate the photodegradation of certain compounds. mdpi.com
Water Matrix The presence of ions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) and dissolved organic matter can enhance degradation rates. mdpi.comrsc.org

| Catalysts | Photocatalysts like TiO₂ can significantly accelerate the degradation reaction. | brazilianjournals.com.br |

Thermal Degradation Processes and Product Identification

Thermal degradation of organic compounds can occur at elevated temperatures. For some amine-based solvents used in industrial processes, thermal degradation is a significant concern, particularly in the presence of CO2. acs.org The process can be accelerated by higher temperatures and the concentration of the reactants. acs.org

For example, studies on monoethanolamine (MEA) have identified degradation products such as ammonia (B1221849) and HEIA (N-(2-hydroxyethyl)imidazole), indicating both oxidative and thermal degradation pathways. uliege.be The decomposition temperature for C.I. This compound is noted to be above 200 °C. kochcolor.com At temperatures above 125°C, some alkanolamine compounds become undetectable, likely due to degradation at the ion source during analysis. scirp.org Hazardous decomposition products upon burning or combustion can include oxides of carbon, nitrogen, and sulfur, as well as cobalt oxides. kochcolor.com

Research on other solvents has shown that thermal degradation can lead to the formation of various products. For instance, the thermal degradation of MDEA and PZ in one study resulted in products like MM, DEA, DIPA, and TEHEEE. scirp.org

Oxidative Degradation Mechanisms and Catalytic Influences

Oxidative degradation is a key pathway for the breakdown of many organic dyes. nih.gov Advanced Oxidation Processes (AOPs), which generate highly reactive radicals like hydroxyl radicals (•OH), are effective for this purpose. nih.gov The efficiency of these processes can be influenced by factors such as pH, temperature, and the concentration of the oxidant. nih.gov

The presence of metal catalysts can significantly enhance oxidative degradation. For example, metal cations can react with oxygen to generate radicals that attack the target molecule. researchgate.net The photo-Fenton process, which involves iron catalysts, has been shown to be highly efficient for dye degradation. nih.gov The effectiveness of catalysts can be influenced by the support material used, with zeolites being an effective option. nih.gov

The degradation of some dyes is significantly enhanced at alkaline pH, which can be attributed to the increased production of hydroxyl radicals. rsc.orgcnr.it In mixed solvent systems, the interaction between different solvents can enhance the swelling and diffusion of the oxidant, promoting the degradation of polymers. rsc.org

Table 2: Catalytic Influences on Oxidative Degradation

Catalyst/Process Effect Reference
Metal Catalysts (e.g., Iron) Generate radicals that initiate degradation. nih.govresearchgate.net
Photo-Fenton Process Highly efficient for dye degradation. nih.gov
Titanium Dioxide (TiO₂) Acts as a photocatalyst, enhancing degradation under UV light. cnr.it

| Mixed Solvents | Can enhance oxidant activity and diffusion. | rsc.org |

Hydrolytic Stability and Transformation Products of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis can be influenced by its chemical structure and the surrounding conditions. researchgate.net For some dyes, introducing certain functional groups can enhance their hydrolytic stability. researchgate.net

The transformation of organic contaminants in the environment can lead to a wide spectrum of transformation products (TPs). nih.gov These processes include hydrolysis, photolysis, and oxidation. nih.gov For example, the hydrolysis of lignocellulosic materials breaks down cellulose (B213188) and hemicellulose into simpler sugars like glucose, xylose, and mannose. celignis.comncsu.edu The degradation of hexoses can lead to the formation of HMF, which can then be further degraded to levulinic and formic acids. ncsu.edu

While specific data on the hydrolytic stability and transformation products of this compound is limited in the provided search results, general principles of dye chemistry suggest that as a disazo cobalt complex, it would likely exhibit good stability. pylamdyes.com The manufacturing process involves heating in a formamide (B127407) solution, indicating stability under certain conditions. colorbloomdyes.com Some sources state that this compound is stable to acid and alkali. colorbloomdyes.com

Analytical Detection and Monitoring of this compound and its Abiotic Metabolites in Environmental Matrices (excluding biological samples)

The detection and monitoring of organic pollutants and their degradation products in environmental samples like water and soil are crucial for assessing their environmental fate. researchgate.net Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a widely used and powerful tool for the determination of nonvolatile compounds like dyes in environmental matrices. researchgate.netepa.govmdpi.com This method offers high sensitivity and selectivity. mdpi.com Gas Chromatography (GC) coupled with MS is another common technique, particularly for volatile or semi-volatile compounds, though it may require a derivatization step for polar analytes. mdpi.com

Sample preparation is a critical step to remove interferences from complex matrices like soil and water. ulpgc.es Solid-phase extraction (SPE) is a predominant method for extracting and concentrating pollutants from environmental samples before instrumental analysis. researchgate.net

For specific compounds, methods have been developed for their detection in various environmental matrices. For example, EPA Method 8321B outlines the use of HPLC/thermospray/MS for determining a range of solvent-extractable nonvolatile compounds, including several dyes. epa.gov Monitoring methods are essential for ensuring compliance with environmental regulations and for understanding the persistence and transformation of contaminants in the environment. europa.eu

Table 3: Analytical Techniques for Environmental Monitoring

Technique Application Reference
HPLC-MS/MS Determination of a wide range of organic pollutants in water and soil. researchgate.netmdpi.comresearchgate.net
GC-MS Analysis of volatile and semi-volatile compounds. mdpi.com
Solid-Phase Extraction (SPE) Sample preparation and concentration of analytes from environmental matrices. researchgate.net

| EPA Method 8321B | HPLC/thermospray/MS for nonvolatile compounds, including dyes. | epa.gov |

Table 4: List of Chemical Compounds

Compound Name
This compound
2-Amino-5-nitrophenol
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Formamide
Chromium formate
Ethanol
Ethyl acetate (B1210297)
Carbon oxides
Nitrogen oxides (NOx)
Sulfur oxides (SOx)
Cobalt oxides
Doxazosin
Titanium dioxide (TiO₂)
Monoethanolamine (MEA)
Ammonia
N-(2-hydroxyethyl)imidazole (HEIA)
MDEA (Methyl diethanolamine)
PZ (Piperazine)
MM
DEA (Diethanolamine)
DIPA (Diisopropanolamine)
TEHEEE
MTHEED
DMP
HMF (Hydroxymethylfurfural)
Levulinic acid
Formic acid
Glucose
Xylose

Q & A

Q. What spectroscopic techniques are essential for characterizing the purity and structural integrity of Solvent Red 125?

Methodological Answer: Key techniques include UV-Vis spectroscopy (to determine absorbance maxima and molar extinction coefficients), FTIR (for functional group identification), NMR (to confirm molecular structure and purity), and HPLC (to quantify impurities). Calibration with certified reference materials ensures accuracy. For reproducibility, document instrumental parameters (e.g., solvent, scan rate, detector sensitivity) and validate results against published spectra .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and reproducibility?

Methodological Answer: Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) . Purify crude products via column chromatography or recrystallization , and confirm yield via gravimetric analysis. Cross-reference synthetic protocols with literature (e.g., solvent ratios in -related compounds) and validate reproducibility through triplicate trials .

Q. What standardized protocols validate the purity of this compound using chromatographic methods?

Methodological Answer: Employ HPLC with a photodiode array detector (PDA) to separate and quantify impurities. Use a C18 reverse-phase column, isocratic elution (e.g., acetonitrile/water), and compare retention times to standards. Calculate purity percentages via peak area normalization. For trace impurities, supplement with mass spectrometry (LC-MS) .

Q. How is the molar extinction coefficient of this compound determined experimentally?

Methodological Answer: Prepare serial dilutions in a solvent of known polarity (e.g., ethanol). Measure absorbance at λmax using UV-Vis spectroscopy. Plot absorbance vs. concentration (Beer-Lambert law) and calculate the slope for the extinction coefficient. Ensure linearity (R² > 0.99) and report confidence intervals .

Advanced Research Questions

Q. What methodologies resolve conflicting data on this compound’s solubility in polar vs. non-polar solvents?

Methodological Answer: Conduct controlled solubility studies across solvent systems (e.g., ethanol, hexane) at fixed temperatures. Use gravimetric analysis or UV-Vis quantification for saturation points. Apply Hansen Solubility Parameters (HSP) to model interactions. Address discrepancies via statistical tests (e.g., ANOVA) and meta-analysis of literature data .

Q. How do co-solvents influence the aggregation behavior of this compound in non-polar media?

Methodological Answer: Investigate using dynamic light scattering (DLS) to measure particle size distribution and fluorescence anisotropy to assess molecular mobility. Vary co-solvent ratios (e.g., toluene with 1-5% ethanol) and correlate results with spectral shifts. Model aggregation kinetics using time-resolved spectroscopy .

Q. What experimental approaches elucidate the thermal degradation pathways of this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation products. Calculate activation energies via Arrhenius plots under controlled heating rates. Compare degradation profiles in inert vs. oxidative atmospheres to isolate reaction mechanisms .

Q. How can computational models predict the solvatochromic behavior of this compound?

Methodological Answer: Apply density functional theory (DFT) to calculate electronic transitions in different solvents. Use COSMO-RS to model solvent effects on spectral shifts. Validate predictions against experimental UV-Vis data in solvents of varying polarity (e.g., chloroform, DMSO) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement Quality by Design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, mixing efficiency). Use process analytical technology (PAT) for real-time monitoring. Conduct multivariate analysis to correlate raw material purity (e.g., -related precursors) with final product quality .

Q. How do substituent modifications impact the spectral properties of this compound derivatives?

Methodological Answer: Synthesize derivatives with substituents (e.g., methoxy, nitro groups) at key positions. Characterize using UV-Vis, fluorescence spectroscopy , and time-dependent DFT (TD-DFT) . Correlate substituent electronic effects (Hammett constants) with spectral shifts. Validate via comparative studies with unmodified analogs .

Data Presentation & Reproducibility Guidelines

  • Tables/Figures: Use scatter plots for solubility studies, chromatograms for purity analysis, and Arrhenius plots for degradation kinetics. Avoid data duplication (e.g., tabulating graph values) .
  • Statistical Reporting: Include confidence intervals, p-values, and effect sizes. Justify outliers using Grubbs’ test or similar .
  • Supplemental Data: Archive raw spectra, computational input files, and DOE matrices as supplementary material for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.